molecular formula C10H16FNO2 B13674826 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine

1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine

Cat. No.: B13674826
M. Wt: 201.24 g/mol
InChI Key: XGKWHDQNBURAAF-UHFFFAOYSA-N
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Description

1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the tetrahydropyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyridine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

    Synthetic Route: The synthesis involves the nucleophilic substitution of the fluorine atom on 4-fluoropyridine with the Boc-protected amine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

    Industrial Production: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding N-oxide derivative.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to remove the Boc protecting group and reduce the double bond in the tetrahydropyridine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents for these reactions include sodium hydride and lithium diisopropylamide.

    Major Products: The major products formed from these reactions include N-oxide derivatives, reduced tetrahydropyridines, and substituted tetrahydropyridines.

Scientific Research Applications

1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the development of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it useful in drug discovery and development.

    Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in signal transduction and gene expression. Its ability to modulate these pathways makes it a potential therapeutic agent.

Comparison with Similar Compounds

1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Boc-1,2,3,6-tetrahydropyridine and 1-Boc-4-chloro-1,2,3,6-tetrahydropyridine share structural similarities with this compound.

    Uniqueness: The presence of the fluorine atom in this compound imparts unique reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets.

Properties

IUPAC Name

tert-butyl 4-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4H,5-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKWHDQNBURAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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